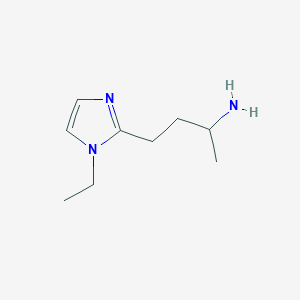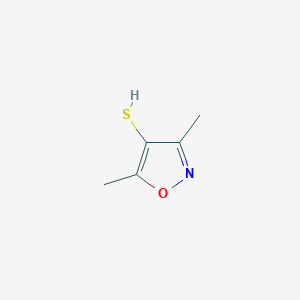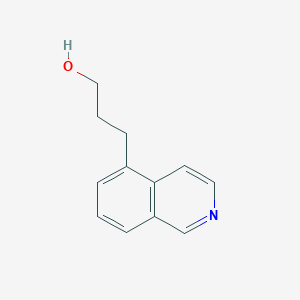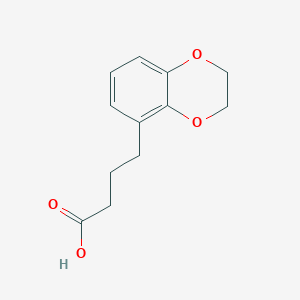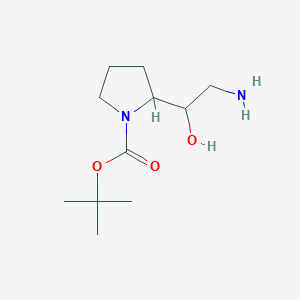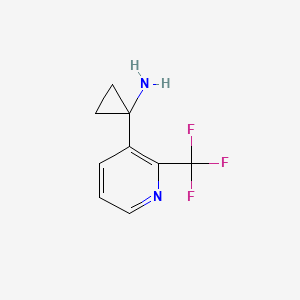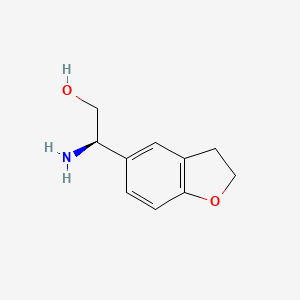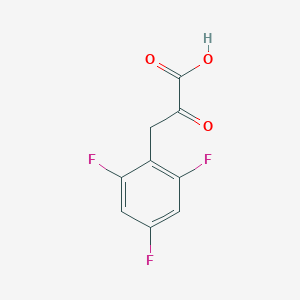
2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluorophenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid typically involves the reaction of 2,4,6-trifluorobenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method is the use of a Knoevenagel condensation reaction, where 2,4,6-trifluorobenzaldehyde is reacted with malonic acid in the presence of a base such as piperidine. The resulting product is then subjected to decarboxylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-3-(2,3,4,5-tetrahydroxyphenyl)propanoic acid
- 2-Oxo-3-(2,4,6-trifluoromethoxyphenyl)propanoic acid
- 2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid methyl ester
Uniqueness
This compound is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. The trifluorophenyl group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H5F3O3 |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
2-oxo-3-(2,4,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2H,3H2,(H,14,15) |
Clave InChI |
IGYHEXKXTMUQPA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CC(=O)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
